

Navigating Custodiol-Induced Hyponatremia in Research Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Custodiol
Cat. No.:	B12649038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing **Custodiol®** (HTK)-induced hyponatremia in research animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the integrity of your research and the welfare of your animal subjects.

Frequently Asked Questions (FAQs)

Q1: What is **Custodiol**-induced hyponatremia and why does it occur?

A1: **Custodiol**-induced hyponatremia is a drop in blood sodium levels following the administration of **Custodiol®** (HTK) solution for organ preservation. This occurs because **Custodiol®** is a low-sodium solution, containing only 15 mmol/L of sodium.^{[1][2]} When used to flush and preserve organs, a significant portion of the solution can enter the systemic circulation, diluting the animal's blood and lowering the sodium concentration. This is typically an acute, isotonic hyponatremia, meaning the overall osmolality of the blood remains relatively stable due to the presence of other osmotic agents in the solution, like mannitol and histidine.^{[2][3][4]}

Q2: What are the typical signs of hyponatremia in research animal models?

A2: Clinical signs can vary depending on the severity and acuity of the hyponatremia. In many cases, especially with the isotonic hyponatremia induced by **Custodiol**, the signs may be subtle. However, researchers should be vigilant for:

- Neurological signs: Lethargy, obtundation (dullness), muscle tremors, and in severe cases, seizures.[2][5] These signs are due to cerebral edema, which can occur if the hyponatremia develops rapidly.[3]
- General signs: Weakness, inappetence, and vomiting.[5]

It is crucial to monitor animals closely post-perfusion for any behavioral changes.

Q3: How significantly can I expect the serum sodium levels to drop after **Custodiol** perfusion?

A3: The magnitude of the drop in serum sodium is dependent on the volume of **Custodiol®** administered relative to the animal's blood volume. In human clinical studies, a median drop of 12-15 mmol/L has been observed shortly after administration.[2][3][4] For a rat, a significant dilution effect can be expected. While specific quantitative data for every animal model is limited, it is reasonable to anticipate a notable decrease and therefore essential to have a monitoring and management plan in place.

Troubleshooting Guides

Issue 1: Unexpectedly severe hyponatremia or pronounced neurological signs are observed post-perfusion.

- Possible Cause: The volume of **Custodiol®** entering the systemic circulation was larger than anticipated, or the animal has a compromised ability to regulate fluid and electrolyte balance.
- Troubleshooting Steps:
 - Immediate Action: If neurological signs such as seizures are present, this is a medical emergency. Consult with the veterinary staff immediately.
 - Confirm with Bloodwork: Obtain a blood sample to measure serum sodium concentration and osmolality. This will confirm the severity of the hyponatremia and its isotonic nature.

- Review Perfusion Protocol: Carefully review the volume of **Custodiol®** used and the perfusion technique. Ensure that there was adequate drainage of the perfusate to minimize systemic absorption.
- Management Strategy: For severe, symptomatic hyponatremia, a slow correction with hypertonic saline may be necessary under veterinary guidance. The goal is to raise the serum sodium level gradually to avoid neurological complications.[\[6\]](#)[\[7\]](#)

Issue 2: My research data on cardiovascular or neurological function is showing unexpected variability in the **Custodiol**-treated group.

- Possible Cause: Unmanaged **Custodiol**-induced hyponatremia may be a confounding variable. Hyponatremia can impact cardiac susceptibility to ischemia-reperfusion injury and alter neurological function.[\[8\]](#)
- Troubleshooting Steps:
 - Standardize Monitoring: Implement a strict protocol for monitoring serum sodium at baseline and at defined time points post-perfusion for all animals in the study.
 - Establish a Correction Protocol: For animals that develop significant hyponatremia, implement a standardized and controlled correction protocol to bring their sodium levels back to a normal range before functional assessments. This will help to reduce variability in your experimental groups.
 - Data Stratification: If you have existing data where sodium levels were not consistently managed, consider stratifying your data based on the degree of hyponatremia to assess its impact on your results.
 - Consider Alternative Preservation Solutions: If hyponatremia remains a significant and unmanageable confounding factor for your specific research question, you may need to consider alternative organ preservation solutions with a more physiological sodium concentration.

Experimental Protocols

Protocol 1: Monitoring Serum Sodium in a Rat Model of Heterotopic Heart Transplantation

- Baseline Blood Sample: Prior to the surgical procedure, collect a 0.5 mL blood sample from the tail vein to establish baseline serum sodium levels.
- Organ Perfusion: Perfuse the donor heart with cold (4°C) **Custodiol®** solution at a controlled pressure and volume according to your established transplantation protocol.
- Post-Perfusion Blood Samples: Collect 0.5 mL blood samples at 1-hour and 4-hours post-transplantation from the recipient rat.
- Sample Analysis: Centrifuge the blood samples to separate the serum and analyze the serum sodium concentration using a validated electrolyte analyzer.
- Data Recording: Record the serum sodium levels for each animal at all time points to track the change from baseline.

Protocol 2: Calculation and Administration of a Sodium Correction Fluid

This protocol should be implemented under the guidance of a veterinarian, especially if the animal is showing clinical signs. The goal is a slow and controlled correction.

- Determine the Sodium Deficit:
 - Formula: Sodium Deficit (mmol) = (Target Na⁺ - Measured Na⁺) x Total Body Water (TBW)
 - Target Na⁺: The desired normal serum sodium concentration for the species (e.g., ~145 mmol/L for a rat).
 - Measured Na⁺: The animal's current serum sodium concentration.
 - Total Body Water (TBW): Calculated as approximately 0.6 x Body Weight (in kg).^[9]
- Plan the Correction Rate:

- Guideline: Do not increase the serum sodium by more than 0.5 mmol/L/hour or a total of 10-12 mmol/L over a 24-hour period to prevent osmotic demyelination syndrome, a severe neurological condition.[6][7][10]
- Prepare the Correction Fluid:
 - A common choice for correction is 3% hypertonic saline (which contains 513 mmol/L of sodium).[9] The volume and rate of administration will be determined by the calculated sodium deficit and the desired correction rate.
- Administer and Monitor:
 - Administer the correction fluid intravenously via an infusion pump to ensure a precise and controlled rate.
 - Re-check serum sodium levels every 2-4 hours to monitor the rate of correction and adjust the infusion rate as needed.[9]

Data Presentation

Table 1: Composition of **Custodiol®** (HTK) Solution

Component	Concentration (mmol/L)
Sodium	15.0
Potassium	9.0
Magnesium	4.0
Calcium	0.015
Histidine	198.0
Tryptophan	2.0
Ketoglutarate	1.0
Mannitol	30.0

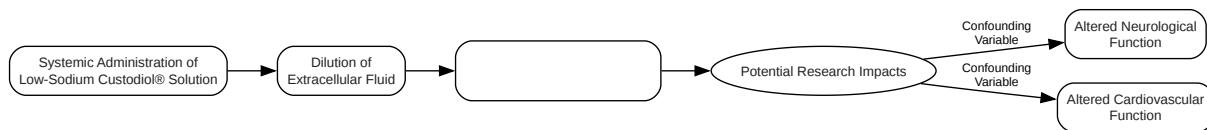
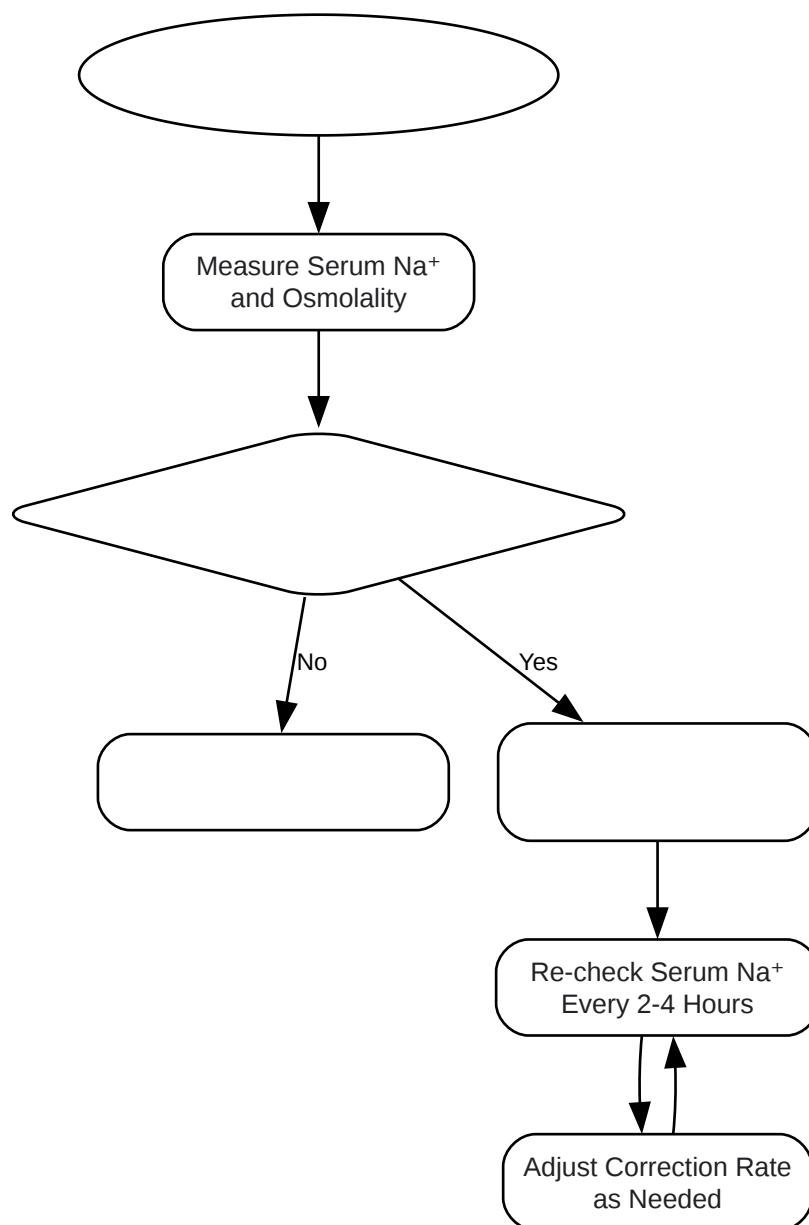

Data sourced from product information.

Table 2: Hypothetical Example of Serum Sodium Changes in a Rat Model

Time Point	Mean Serum Sodium (mmol/L)	Standard Deviation
Baseline (Pre-perfusion)	144.2	2.1
1-hour Post-perfusion	130.5	3.5
4-hours Post-perfusion	135.8	2.8
24-hours Post-perfusion	142.1	2.3


This table is for illustrative purposes and actual values will vary depending on the specific experimental conditions.

Visualizations

[Click to download full resolution via product page](#)

Mechanism of **Custodiol**-induced hyponatremia.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Custodiol Cardioplegia: A Single-Dose Hyperpolarizing Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute isotonic hyponatremia after single dose histidine-tryptophan-ketoglutarate cardioplegia: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute hyponatremia after cardioplegia by histidine-tryptophane-ketoglutarate – a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. perfusion.com [perfusion.com]
- 5. Hyponatremia in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EVECC 2021 Congress - VIN [vin.com]
- 7. The Potential Neurological Impact of Intraoperative Hyponatremia Using Histidine–Tryptophan–Ketoglutarate Cardioplegia Infusion in Adult Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Brain dehydration and neurologic deterioration after rapid correction of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suspected myelinolysis following rapid correction of hyponatremia in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating Custodiol-Induced Hyponatremia in Research Animal Models: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12649038#managing-custodiol-induced-hyponatremia-in-research-animal-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com